(1-Fluorocyclohexyl)methanamine hydrochloride
Overview
Description
“(1-Fluorocyclohexyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1391732-86-7 . It has a molecular weight of 167.65 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14FN.ClH/c8-7(6-9)4-2-1-3-5-7;/h1-6,9H2;1H .Physical and Chemical Properties Analysis
“this compound” is a solid . Its molecular formula is C7H15ClFN and it has a molecular weight of 167.65 g/mol.Scientific Research Applications
Molecular Inhibition Studies
- MAO-B Inhibition : (1-Fluorocyclohexyl)methanamine hydrochloride derivatives, such as benzyl-dimethyl-silyl-methanamines, have been investigated for their ability to selectively inactivate monoamine oxidase B (MAO-B) in vitro. This inhibition, observed in rat brain MAO-B, is time-dependent and irreversible, suggesting potential applications in anti-Parkinsonian agents (Danzin, Collard, Marchal, & Schirlin, 1989).
Antidepressant Activity
- 5-HT1A Receptor Agonism : Novel derivatives of (1-Fluorocyclohexyl)methanamine have been designed as serotonin 5-HT1A receptor "biased agonists". These compounds, particularly (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone, demonstrated robust antidepressant-like activity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Synthesis of Derivatives
- Synthesis of Oxamides : Research has been conducted on synthesizing new derivatives of (1-Fluorocyclohexyl)methanamine, such as N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, demonstrating a broad spectrum of biological activity (Aghekyan, Panosyan, & Markaryan, 2013).
Chemical Reactions and Mechanisms
- Dehydrohalogenation Studies : Investigations into the reactions of diastereomeric vicinal bromofluorocyclohexanes, which are closely related to (1-Fluorocyclohexyl)methanamine, have provided insights into mechanisms and stereochemistry of preferential elimination reactions in organic chemistry (Hudlický, 1986).
Pharmaceutical Synthesis
- Sertraline Hydrochloride Synthesis : The novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, involves an intermediate closely related to this compound, demonstrating its relevance in pharmaceutical manufacturing (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Analytical Characterization
- Analytical Profiles of Psychoactive Arylcyclohexylamines : Research into the analytical characterization of psychoactive arylcyclohexylamines, related to this compound, is important for monitoring and harm reduction strategies in public health (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Properties
IUPAC Name |
(1-fluorocyclohexyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-7(6-9)4-2-1-3-5-7;/h1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYYXNUIHBZYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391732-86-7 | |
Record name | (1-Fluorocyclohexyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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